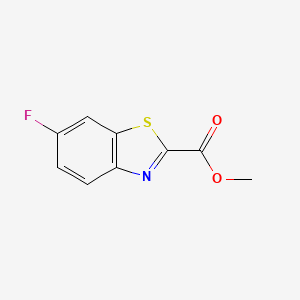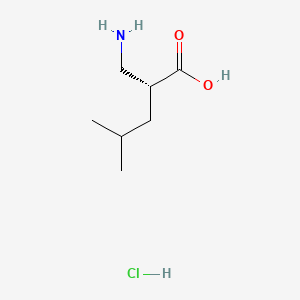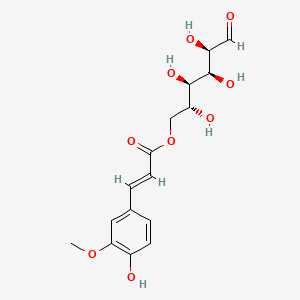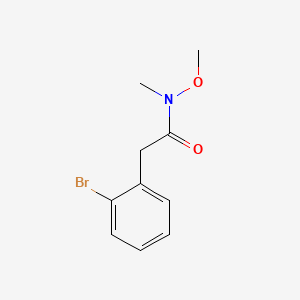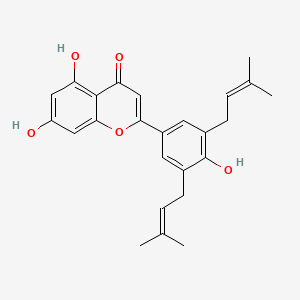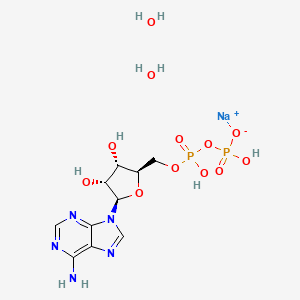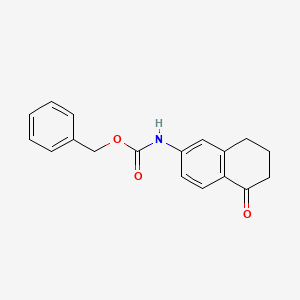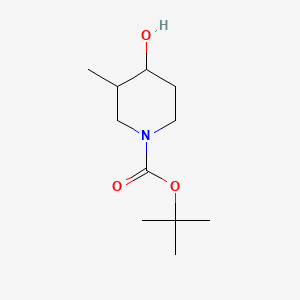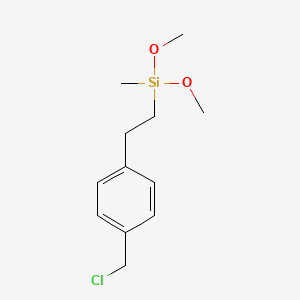
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is a chemical compound with the molecular formula C12H19ClO2Si . It has a molecular weight of 258.81 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[4-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane . The InChI string is InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 . The Canonical SMILES string is COSi(CCC1=CC=C(C=C1)CCl)OC .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.81 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass is 258.0842841 g/mol and the monoisotopic mass is also 258.0842841 g/mol . The topological polar surface area is 18.5 Ų . The compound has 16 heavy atoms . The formal charge is 0 . The complexity of the compound is 190 .Scientific Research Applications
Alkylation to Benzene
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane and related compounds have been used in Friedel–Crafts alkylation reactions with benzene, demonstrating varying reactivities based on the substituents at the silicon and the alkylene-chain spacer. The study by Yoo et al. (2000) revealed that alkylation reactions could proceed at temperatures ranging from room temperature to 200°C, with reactivity influenced by the number of methyl groups at silicon and the alkylene length. However, decomposition of alkylation products was observed with two or more methyl groups substituted at silicon, indicating a nuanced behavior in reactions involving such chloroalkylsilanes (Yoo, Kim, Lee, Lee, & Jung, 2000).
Flame Retardancy in Polypropylene
Li et al. (2005) investigated a novel silicon-containing intumescent flame retardant (PSiN II) incorporated into polypropylene (PP). The study found that PSiN II enhanced flame retardancy, as indicated by a higher limiting oxygen index value and improved thermal degradation behavior. The morphology of the char formed at high temperatures demonstrated that the presence of silicon, phosphorus, and nitrogen in PSiN II provided a better barrier for the transfer of heat and mass during fire, indicating its utility for improving flame resistance in materials (Li, Zhong, Wei, & Jiang, 2005).
Genetic Mutation and Micronuclei Induction
The potential genetic effects of siloranes, compounds related to the organosilane family, were examined by Schweikl et al. (2004). This study analyzed the formation of micronuclei and induction of gene mutations in mammalian cells, indicating that some oxiranes and siloranes could induce genetic effects at two endpoints. Although the study does not directly involve (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane, it suggests that the reactivity of siloranes and related compounds could have biological implications, warranting consideration in materials science and health-related applications (Schweikl, Schmalz, & Weinmann, 2004).
Novel Polyurethanes from Vegetable Oils
Silicon-containing polyols synthesized through hydrosilylation were utilized by Lligadas et al. (2006) to create biobased silicon-containing polyurethanes. These materials demonstrated varied thermal and mechanical properties, highlighting the role of silicon in enhancing material performance, such as fire resistance, which is crucial for applications requiring durable and flame-retardant materials (Lligadas, Ronda, Galià, & Cádiz, 2006).
Corrosion Protection and Adhesion Improvement
Parhizkar et al. (2018) explored the impact of graphene oxide (GO) nano-fillers in sol-gel-based silane coatings on steel substrates. The incorporation of methyltriethoxysilane (MTES) and tetraethylorthosilicate (TEOS) with functionalized GO significantly improved corrosion resistance and adhesion properties of epoxy coatings. This research underscores the utility of (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane and related compounds in enhancing material properties for protective applications (Parhizkar, Ramezanzadeh, & Shahrabi, 2018).
properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQZMSEXOKVCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC1=CC=C(C=C1)CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((Chloromethyl)phenylethyl)methyldimethoxysilane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

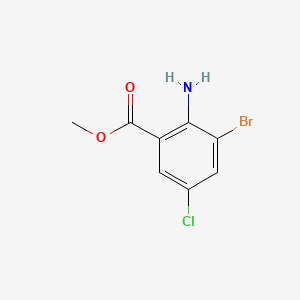
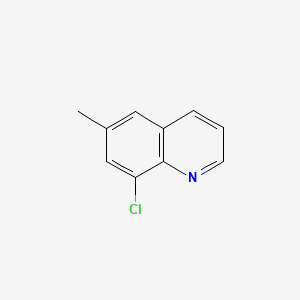
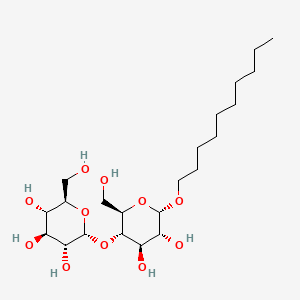
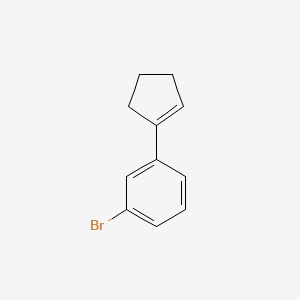
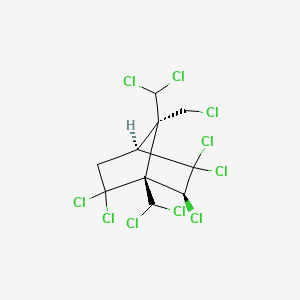
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)
